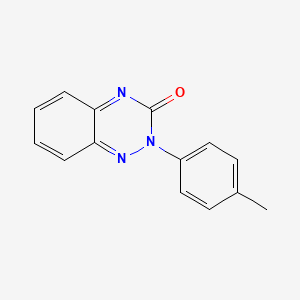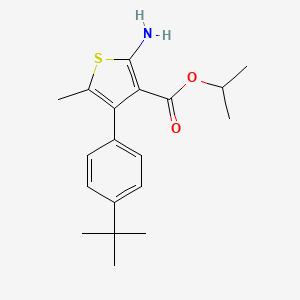
2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one" is a derivative of the benzotriazinone family, which is a class of heterocyclic organic compounds. These compounds have been studied for various properties, including their vibrational spectra, photodegradation behavior, synthetic routes, thermal decomposition, and structural energetics. The benzotriazinone core is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of benzotriazinones, such as "this compound," can be achieved through different routes. One method involves the reaction of 2-(o-aminophenyl)oxazolines with isoamyl nitrite in methanol, which yields 1,2,3-benzotriazinones in excellent yields . Another approach for synthesizing related compounds includes the methylation of 1,2,3-benzotriazin-4(3H)-one, followed by the removal of protective groups .
Molecular Structure Analysis
The molecular structure of benzotriazinone derivatives has been elucidated using various techniques, including X-ray crystallography. For instance, the crystal structure of a stable monosubstituted isoindole derivative, which is closely related to benzotriazinones, has been determined, revealing insights into the stability of these compounds . Additionally, the structural and topological properties of benzotriazinone derivatives have been studied using DFT calculations, which help predict their reactivities .
Chemical Reactions Analysis
Benzotriazinones undergo various chemical reactions, including photodegradation and thermolysis. Photodegradation studies of 1,2,3-benzotriazin-4(3H)-one have shown that it can degrade into several products, including anthralinic acid, through the formation of an iminoketene derivative . Thermolytic decomposition of substituted benzotriazinones typically results in the formation of products such as 2-(o-aminophenyl)-3,1-benzoxazin-4-ones , and 3-arylbenzotriazinones can rearrange to form 9-acridones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazinones are influenced by their molecular structure. The presence of different substituents on the benzotriazinone ring can significantly affect these properties. For example, the activating and deactivating characteristics of substituents like methyl (CH3) and nitro (NO2) groups can impact the stability and reactivity of the compounds . The energetics and structure of benzotriazinones have been studied using calorimetry and computational methods, providing valuable information on their enthalpies of formation and tautomeric relationships .
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
Studies on compounds structurally related to 2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one, such as 3-(4-methylphenyl)-1,2,4-benzotriazine-6-carboxylate, reveal notable molecular characteristics. These compounds exhibit electronic polarization in the nitrated aryl ring and form molecular sheets through hydrogen bonds. Intriguingly, the benzotriazine unit demonstrates naphthalene-type delocalization, and molecules are interconnected via π-π stacking interactions involving the benzotriazine units, facilitating chain formation. Such structural features underpin the compound's potential in various applications (Cortés et al., 2013).
Chemical Synthesis and Modification
In chemical synthesis, 1,2,3-Benzotriazin-4(3H)-ones, closely related to the compound , demonstrate versatility. They react with alkynes in the presence of nickel(0)/phosphine catalysts to yield a wide array of substituted 1(2H)-isoquinolones. This reaction progresses through denitrogenative activation of the triazinone moiety followed by alkyne insertion. Such chemical behavior highlights the potential of these compounds in the synthesis of complex organic molecules (Miura et al., 2008).
Pharmaceutical and Pesticide Applications
1,2,3-benzotriazin-4(3H)-one derivatives, structurally similar to the target compound, have been recognized for their potential applications as pesticides and pharmaceuticals. New methodologies for their preparation, starting from readily available reagents, are of significant interest. The key amidation step in their synthesis, catalyzed by Cp*Co(III), and subsequent conversion to the desired derivatives, underlines their potential utility in these sectors (Chirila et al., 2018).
Catalysis and Intermediate Formation
The compound's derivatives also play a role in catalysis. For example, 1,2,3-benzotriazin-4(3H)-ones undergo reactions with isocyanides in the presence of a palladium catalyst to yield products like 3-(imino)isoindolin-1-ones. This process involves the generation of an intermediate azapalladacycle through denitrogenation of the triazine moiety, emphasizing the compound's potential in catalytic processes (Miura et al., 2011).
Antitumor Activity and Mechanism of Action
Additionally, benzotriazine 1,4-dioxide derivatives are known for their antitumor properties. They produce oxidizing radicals following a one-electron reduction, a mechanism crucial in their role as anticancer drugs. The understanding of their action at the molecular level provides insights into the design of new therapeutic agents (Anderson et al., 2003).
Environmental Analysis and Stability
Furthermore, compounds like this compound have been studied for their occurrence in the environment. Studies on similar compounds, like benzotriazoles and benzophenones used as UV filters, highlight their persistence and the challenges in their removal from wastewater, indicating the environmental relevance of these compound classes (Zhang et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1,2,4-benzotriazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)17-14(18)15-12-4-2-3-5-13(12)16-17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJXEVSPGVWYRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=C3C=CC=CC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)
![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)
![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)
![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)
![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)
![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

